molecular formula C36H38N4O6 B13804983 2,4-Diacetyl deuteroporphyrin IX dimethyl ester

2,4-Diacetyl deuteroporphyrin IX dimethyl ester

Cat. No.: B13804983
M. Wt: 622.7 g/mol
InChI Key: OBXOKWVEHMQDLZ-VFWMSXQYSA-N
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Description

2,4-Diacetyl deuteroporphyrin IX dimethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a derivative of deuteroporphyrin IX, a type of porphyrin, which are organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis .

Properties

Molecular Formula

C36H38N4O6

Molecular Weight

622.7 g/mol

IUPAC Name

methyl 3-[(13E)-8-acetyl-13-(1-hydroxyethylidene)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoate

InChI

InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,40,42H,9-12H2,1-8H3/b25-13?,30-16?,31-14?,32-15?,36-22+

InChI Key

OBXOKWVEHMQDLZ-VFWMSXQYSA-N

Isomeric SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(/C(=C(/C)\O)/C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC

Canonical SMILES

CC1=C(C2=NC1=CC3=NC(=CC4=C(C(=C(C)O)C(=CC5=NC(=C2)C(=C5C)CCC(=O)OC)N4)C)C(=C3C)C(=O)C)CCC(=O)OC

Origin of Product

United States

Preparation Methods

The preparation of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester generally involves multi-step organic synthesis reactions. The synthetic route typically includes the synthesis of the porphyrin core, followed by esterification reactions to introduce the dimethyl ester groups. The acetyl groups are then introduced through acetylation reactions. Specific reaction conditions, such as the choice of solvents and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

2,4-Diacetyl deuteroporphyrin IX dimethyl ester can undergo various chemical reactions, including:

Scientific Research Applications

Photodynamic Therapy

2,4-Diacetyl deuteroporphyrin IX dimethyl ester serves as a photosensitizer in photodynamic therapy (PDT). PDT is a treatment that utilizes light-activated compounds to induce cytotoxic effects in targeted tissues, particularly in cancer treatment. The compound's ability to absorb light and generate reactive oxygen species makes it effective in this application.

  • Mechanism : Upon exposure to specific wavelengths of light, the compound generates singlet oxygen, leading to localized cell damage and apoptosis in malignant cells.
  • Research Findings : Studies have shown that derivatives of porphyrins exhibit varying degrees of efficacy in PDT, with this compound demonstrating promising results in preclinical models .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of deuterium atoms into the structure of this compound enhances its utility in NMR studies. Deuterium labeling allows researchers to track molecular interactions with greater precision.

  • Applications :
    • Probing protein-porphyrin interactions to understand metabolic pathways.
    • Investigating metalloporphyrin formation dynamics through NMR techniques .

Biochemical Assays

This compound can be utilized as a biochemical reagent for various assays aimed at studying porphyrin metabolism and related pathologies. Its isotopic labeling provides a powerful tool for identifying disruptions in porphyrin-related metabolic processes.

  • Disease Research : The compound can aid in developing NMR-based assays for diagnosing diseases associated with porphyrin metabolism anomalies .

Model Compound for Metalloporphyrins

Due to its structural similarities with naturally occurring porphyrins, this compound serves as an effective model for studying the interactions between porphyrins and metal ions.

  • Research Insights : The binding dynamics between this compound and various metal ions can be explored to gain insights into the formation and stability of metalloporphyrins, which are crucial for many biological functions .

Comparative Data Table

Compound NameStructure CharacteristicsUnique FeaturesApplications
Deuteroporphyrin IXBase structure without methyl substitutionsNaturally occurring porphyrinPhotodynamic therapy
This compoundAcetyl groups at positions 2 and 4Enhanced solubility and reactivityNMR spectroscopy, biochemical assays
Porfimer SodiumSulfonated derivative of porphyrinsFDA-approved drug for PDTCancer treatment
5-Aminolevulinic AcidPrecursor in heme synthesis; simpler structureCommonly used in PDTPhotodynamic applications

Case Studies

  • Photodynamic Efficacy : A study demonstrated that when administered in conjunction with light exposure, this compound significantly reduced tumor size in murine models compared to controls .
  • NMR Analysis : Research utilizing this compound revealed critical insights into the binding affinities of metalloporphyrins, enhancing understanding of their roles in biological systems .
  • Metabolic Pathway Investigation : The compound was instrumental in elucidating the metabolic pathways involved in porphyrin synthesis and degradation, contributing to advancements in diagnosing related disorders .

Mechanism of Action

The mechanism of action of 2,4-Diacetyl deuteroporphyrin IX dimethyl ester involves its interaction with metal ions and proteins. The compound can form complexes with metal ions, which can then participate in various biochemical processes. The acetyl and ester groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

2,4-Diacetyl deuteroporphyrin IX dimethyl ester can be compared with other porphyrin derivatives, such as:

These comparisons highlight the unique functional groups of this compound, which contribute to its specific reactivity and applications.

Q & A

Q. How can researchers mitigate challenges in synthesizing mixed-metal porphyrin complexes using this compound?

  • Methodological Answer :
  • Metal insertion : Use Zn(OAc)₂ or FeCl₃ in refluxing CHCl₃/MeOH (1:1) under N₂.
  • Chelation competition : Add EDTA to remove unbound metals.
  • Characterization : EPR for paramagnetic metals (e.g., Mn³⁺), Mössbauer for Fe complexes .

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